
Phenol, 2,3-difluoro-4-iodo-, 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,3-difluoro-4-iodo-, 1-acetate is an organic compound with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . This compound is characterized by the presence of fluorine and iodine atoms on the phenol ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3-difluoro-4-iodo-, 1-acetate typically involves the acetylation of 2,3-difluoro-4-iodophenol. This can be achieved through the reaction of 2,3-difluoro-4-iodophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,3-difluoro-4-iodo-, 1-acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the acetyl group, yielding the corresponding phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed to oxidize the phenol group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be used to reduce the acetyl group.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include the corresponding phenol without the acetyl group.
Aplicaciones Científicas De Investigación
Phenol, 2,3-difluoro-4-iodo-, 1-acetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of Phenol, 2,3-difluoro-4-iodo-, 1-acetate involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,3-difluoro-4-bromo-, 1-acetate
- Phenol, 2,3-difluoro-4-chloro-, 1-acetate
- Phenol, 2,3-difluoro-4-iodo-, 1-methyl ether
Uniqueness
Phenol, 2,3-difluoro-4-iodo-, 1-acetate is unique due to the presence of both fluorine and iodine atoms on the phenol ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with different halogen atoms. The iodine atom, in particular, can participate in unique halogen bonding interactions that are not possible with other halogens .
Propiedades
Número CAS |
161424-81-3 |
|---|---|
Fórmula molecular |
C8H5F2IO2 |
Peso molecular |
298.02 g/mol |
Nombre IUPAC |
(2,3-difluoro-4-iodophenyl) acetate |
InChI |
InChI=1S/C8H5F2IO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,1H3 |
Clave InChI |
RXSMJWLRXGQGNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=C(C=C1)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
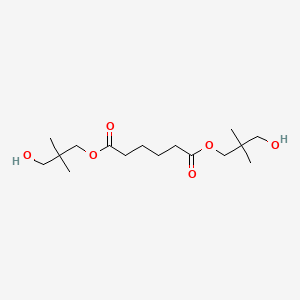
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
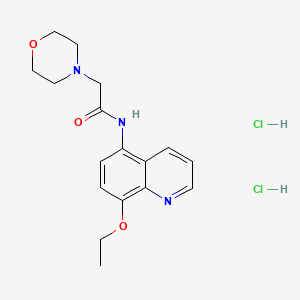
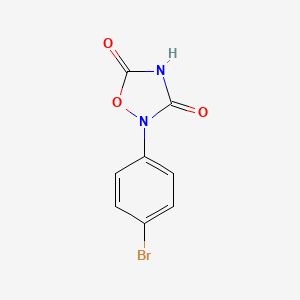
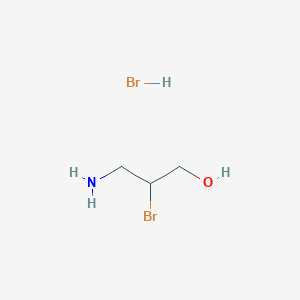

![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
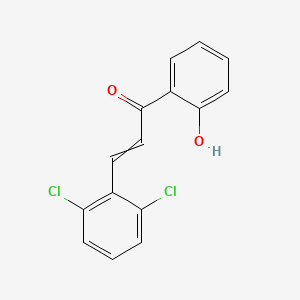
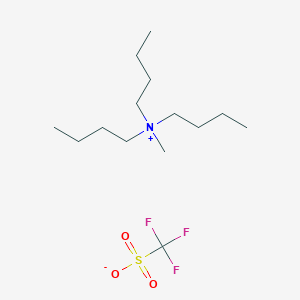
![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
